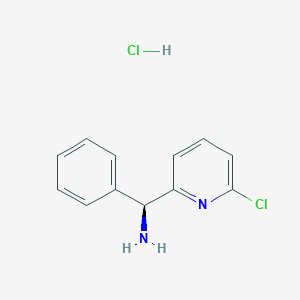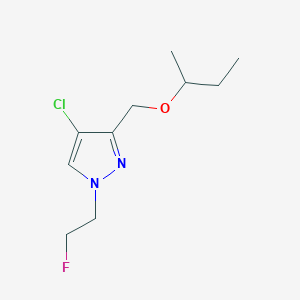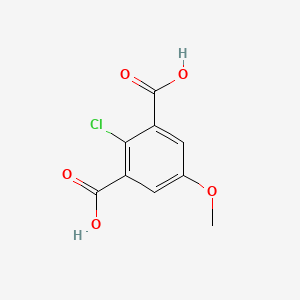
5-Bromo-7-fluoro-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluoro-2-naphthoic acid is a chemical compound with the molecular formula C11H6BrFO2 It is a derivative of naphthoic acid, characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-2-naphthoic acid typically involves the bromination and fluorination of naphthoic acid derivatives. One common method is the direct bromination of 7-fluoro-2-naphthoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available naphthalene derivatives. The process includes steps such as nitration, reduction, halogenation, and carboxylation, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, utilizing palladium catalysts and boronic acids.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted naphthoic acids, biaryl compounds, and various oxidized or reduced derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-7-fluoro-2-naphthoic acid is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-2-naphthoic acid depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
5-Bromo-2-naphthoic acid: Lacks the fluorine atom, which may result in different reactivity and properties.
7-Fluoro-2-naphthoic acid: Lacks the bromine atom, affecting its chemical behavior and applications.
2-Naphthoic acid derivatives: Various substitutions on the naphthalene ring can lead to compounds with diverse properties and uses.
Uniqueness: 5-Bromo-7-fluoro-2-naphthoic acid is unique due to the presence of both bromine and fluorine atoms, which can influence its electronic properties and reactivity. This dual substitution pattern can make it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.
Properties
IUPAC Name |
5-bromo-7-fluoronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-10-5-8(13)4-7-3-6(11(14)15)1-2-9(7)10/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKMNBPOMCDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)
![Octahydropyrido[2,1-c]morpholin-3-ylmethanamine](/img/structure/B2505635.png)
![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)

![1-(3,5-dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2505641.png)



![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate](/img/structure/B2505648.png)
![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)


![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)
![3-isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2505656.png)
